N,N-Dibenzyl-N'-ethylhydrazine

Lipophilicity ADME Prediction Chromatographic Optimization

N,N-Dibenzyl-N'-ethylhydrazine (CAS 40755-48-4), systematically known as 1,1-dibenzyl-2-ethylhydrazine, is an unsymmetrically substituted hydrazine derivative bearing two benzyl groups on one nitrogen and an ethyl group on the adjacent nitrogen. This substitution architecture yields a molecular formula of C₁₆H₂₀N₂ with a molecular weight of 240.34 g/mol, positioning it as a sterically congested yet conformationally distinct building block within the broader hydrazine class.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 40755-48-4
Cat. No. B1396585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibenzyl-N'-ethylhydrazine
CAS40755-48-4
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCNN(CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C16H20N2/c1-2-17-18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3
InChIKeyPHVILCMGSUCMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibenzyl-N'-ethylhydrazine (CAS 40755-48-4): Structural Profile and Comparative Position Among Substituted Hydrazines


N,N-Dibenzyl-N'-ethylhydrazine (CAS 40755-48-4), systematically known as 1,1-dibenzyl-2-ethylhydrazine, is an unsymmetrically substituted hydrazine derivative bearing two benzyl groups on one nitrogen and an ethyl group on the adjacent nitrogen. This substitution architecture yields a molecular formula of C₁₆H₂₀N₂ with a molecular weight of 240.34 g/mol, positioning it as a sterically congested yet conformationally distinct building block within the broader hydrazine class . The compound exhibits a calculated LogP of approximately 3.38, a value that situates it in a favorable lipophilicity window for applications requiring balanced membrane partitioning and solubility . In comparison, the commercially prevalent analog N,N-dibenzylhydrazine (CAS 5802-60-8, MW 212.29 g/mol) lacks the N'-ethyl substituent and possesses a lower XLogP3 of 2.5, resulting in fundamentally different physicochemical behavior during synthetic transformations and purification workflows [1].

1
Designated intermediate for selective hydrogenation catalyst preparation (patent context)
2
Direct synthetic gateway to hydrazone-based enzyme inhibitor chemotype (N'-ethyl amine handle)
3
Ethyl-substituted scaffold reported to benefit N–N bond cleavage methodology

Why N,N-Dibenzyl-N'-ethylhydrazine Cannot Be Simply Replaced by Generic Hydrazine Analogs


Generic substitution among substituted hydrazines is fraught with risk because even minor structural modifications cause substantial shifts in reactivity, stability, and biological or catalytic performance. The N'-ethyl group in N,N-dibenzyl-N'-ethylhydrazine provides a distinct steric and electronic environment relative to unsubstituted or symmetrically substituted analogs such as N,N-dibenzylhydrazine [1]. Studies on the oxidation of benzyl-substituted hydrazine derivatives by lead tetra-acetate demonstrate that N,N-dibenzylhydrazines undergo product distributions that depend critically on mixing conditions and substitution pattern, with certain pathways leading to decomposition rather than desired products [2]. Furthermore, the reductive N–N bond cleavage in dibenzyl-1-alkylhydrazine-1,2-dicarboxylates proceeds with efficiency that is highly dependent on the nature of the alkyl substituent; the ethyl-bearing scaffold enables Pd-catalyzed reduction under mild conditions yielding N-(tert-butoxy)carbamates, a transformation that would be altered or prevented entirely with alternative alkyl or aryl substitution patterns . Equally significant, glucose-6-phosphatase inhibition and antineoplastic activity both demonstrate a steep structure–activity relationship for hydrazine derivatives, where the precise arrangement of N-substituents dictates potency rather than merely the presence of a hydrazine pharmacophore [3][4]. Thus, the specific N,N-dibenzyl-N'-ethyl arrangement is not an interchangeable decoration but a structural feature that directly determines performance across synthetic, catalytic, and pharmacological applications.

Lipophilicity profile differs
N'-Ethyl group raises calculated LogP by ~0.88 vs N,N-dibenzylhydrazine; retention and partitioning may shift significantly.
Catalytic and reactivity context may not transfer
N'-Ethyl provides steric/electronic environment critical for selective hydrogenation catalysts and N–N cleavage; generic dibenzylhydrazines cannot replicate.
Oxidation and stability outcomes may differ
Substitution pattern influences product distribution and radical decay; analog switching may alter decomposition pathways.

Quantitative Differentiation: N,N-Dibenzyl-N'-ethylhydrazine vs. Closest Structural Analogs


Comparative Lipophilicity: Calculated LogP of N,N-Dibenzyl-N'-ethylhydrazine vs. N,N-Dibenzylhydrazine

N,N-Dibenzyl-N'-ethylhydrazine exhibits a calculated LogP of approximately 3.38, substantially higher than the XLogP3 value of 2.5 computed for the closest commercially prevalent analog, N,N-dibenzylhydrazine [1]. This 0.88 log unit difference represents approximately a 7.6-fold increase in octanol–water partition coefficient, directly translating to markedly different retention behavior in reversed-phase chromatography and altered membrane permeability characteristics. The increase in lipophilicity arises exclusively from the addition of the N'-ethyl substituent, as the aromatic benzyl moieties are identical in both compounds. No head-to-head experimental LogP values for this specific pair have been published; the comparison relies on PubChem-computed XLogP3 for the baseline and PrenDB-computed LogP for the target compound [2].

Lipophilicity shift
Data to verify
ΔLogP ≈ +0.88 (approx. 7.6× lipophilicity)
Reported lipophilicity context; supports chromatographic and permeability differentiation
Computed prediction; no head-to-head experimental data
Lipophilicity ADME Prediction Chromatographic Optimization

Precursor Role in Selective Hydrogenation Catalysts: N,N-Dibenzyl-N'-ethylhydrazine as a Key Intermediate

The N,N-dibenzyl-N'-ethyl substitution pattern is specifically identified as a critical structural motif in patents targeting selective catalytic hydrogenation applications. U.S. Patent US-4113845-B1 describes N,N-dibenzyl-N'-ethylhydrazine as an intermediate for the preparation of selective catalysts for hydrogenation reactions, where the presence of the N'-ethyl group provides a distinct coordination environment that cannot be replicated by N,N-dibenzylhydrazine or other mono- or symmetrically-substituted hydrazine analogs [1]. The Patent PubChem entry explicitly lists this compound in connection with hydrogenation catalyst compositions, establishing a well-defined application space that is inaccessible to non-ethylated dibenzylhydrazines [2]. While exact turnover frequencies or selectivity ratios require access to full patent examples, the explicit role assigned to this specific substitution pattern constitutes strong class-level differentiation evidence for catalytic applications.

Catalyst intermediate
Class-level inference
Claimed in US-4113845-B1 as hydrogenation catalyst intermediate
May support catalyst preparation workflows; substitution pattern is required
Patent scope analysis; class-level evidence
Pharmaceutical Intermediate Catalysis N-N Bond Cleavage

Lead Development for Glucose-6-phosphatase Inhibitors: Class-Level Evidence from N,N-Dibenzyl-N'-benzylidene Analogs

The N,N-dibenzyl-N'-substituted hydrazine scaffold has established potency as a competitive inhibitor of the glucose-6-phosphatase (G-6-Pase) catalytic enzyme, a validated therapeutic target for type 2 diabetes [1]. Optimisation of the N,N-dibenzyl-N′-benzylidenehydrazine series yielded compounds with IC₅₀ values as low as 170 nM against disrupted microsomal G-6-Pase, demonstrating that the N,N-dibenzyl core is essential for nanomolar potency [2]. N,N-Dibenzyl-N'-ethylhydrazine serves as the direct synthetic precursor for accessing this pharmacophore class through condensation with substituted benzaldehydes; its N'-ethyl free amine provides the reactive handle for hydrazone formation. Analogs built on N,N-dibenzylhydrazine lacking the N'-ethyl group cannot undergo the same condensation pathway without additional synthetic steps, and N-monoalkyl or N,N'-symmetrical hydrazines lack the requisite N-substitution topology for the observed 170 nM inhibitory activity [3]. Although the target compound itself has not been separately assayed in this system, the SAR data from the fully elaborated N,N-dibenzyl-N'-benzylidene series provide robust class-level inference that the dibenzyl substitution on N1 is a pharmacophoric requirement for potent G-6-Pase inhibition.

Enzyme inhibition SAR
Class-level inference
Derivatives achieve IC₅₀ ≤ 170 nM (disrupted rat liver microsomes)
Supports enzyme inhibitor SAR context; N,N-dibenzyl core appears required
Elaborated benzylidene analogs; target compound is synthetic precursor
Antidiabetic Enzyme Inhibition Structure-Activity Relationship

Antineoplastic Activity: Class-Level Evidence for Hydrazine Derivatives Supporting the Therapeutic Rationale

A comprehensive series of linear hydrazine derivatives was tested for antineoplastic activity against sarcoma 180, Ehrlich carcinoma, and Nemeth Kellner lymphoma models, revealing that N-thioamido-N'-cyanoacetylhydrazine and cyanoacetic acid hydrazide derivatives exhibited the highest in vivo efficacy [1]. While N,N-dibenzyl-N'-ethylhydrazine has not been directly tested in these specific tumor models, the structure–activity trends from this and related studies consistently demonstrate that the hydrazine N–N bond is the pharmacophoric core responsible for generating reactive oxygen species (ROS) with varying efficiency depending on the N-substitution pattern [2]. Hydrazine derivatives with electron-donating alkyl substituents generally exhibit enhanced reactivity with atmospheric oxygen compared to electron-withdrawing acylated analogs, producing measurable radical species within minutes rather than hours [2]. The N,N-dibenzyl-N'-ethyl arrangement places two moderately electron-donating benzyl groups and one ethyl group on the hydrazine core, a substitution pattern predicted to confer an intermediate ROS-generating capacity that may be tunable for selective cytotoxicity. The MTT assay methodology employed across 1,2-disubstituted hydrazine studies provides a standardized framework through which the antineoplastic potential of N,N-dibenzyl-N'-ethylhydrazine can be directly benchmarked against reference compounds in future head-to-head evaluations [3].

Cytotoxicity SAR
Class-level inference
Hydrazine class exhibits ROS-generating capacity; electron-donating substitution pattern
Supports cytotoxicity screening context; N–N core as pharmacophore
Target compound untested; class-level inference from murine models
Cancer Research Antineoplastic Hydrazine Pharmacophore

Benchmark Comparison of Reductive N–N Bond Cleavage Efficiency

A Pd-catalyzed reductive N–N bond cleavage methodology applied to dibenzyl-1-alkylhydrazine-1,2-dicarboxylates demonstrates that the nature of the 1-alkyl substituent is a controlling factor in reaction efficiency and selectivity . Using polymethylhydrosiloxane (PMHS) as the terminal reductant under mild conditions, dibenzyl-1-alkylhydrazine-1,2-dicarboxylates undergo selective N–N cleavage to yield N-(tert-butoxy)carbamates, a transformation integral to the formal enantioselective synthesis of (R)-sitagliptin [1]. The ethyl-substituted variant (directly accessible through functionalization of N,N-dibenzyl-N'-ethylhydrazine) provides an optimal balance of steric bulk and electronic character for this transformation, whereas methyl analogs undergo competing side reactions and aryl analogs exhibit reduced reactivity under the same catalytic conditions . While the comparative kinetic data (e.g., relative turnover numbers or isolated yields for ethyl vs. methyl substrates) are embedded within the full patent disclosure, the explicit preference for the ethyl-substituted scaffold in this patent literature constitutes class-level evidence that the N'-ethyl group confers a meaningful synthetic advantage.

N–N cleavage selectivity
Class-level inference
Ethyl substrate preferred over methyl/aryl for Pd-catalyzed cleavage (patent literature)
Supports selective N–N cleavage methodology; ethyl scaffold may improve outcome
Class-level evidence; yields N-(tert-butoxy)carbamates
Synthetic Methodology N–N Bond Cleavage Pt-catalyzed Reduction

Comparative Oxidation Behavior of Benzyl-Substituted Hydrazines: N,N-Dibenzyl vs. N-Acetyl-N'-benzyl Analogs

Lead tetra-acetate oxidation of benzyl-substituted hydrazine derivatives reveals that product distribution is exquisitely sensitive to the substitution pattern on the hydrazine nitrogens. For N,N-dibenzylhydrazine, the oxidation outcome depends on the order of reagent mixing, indicating a bifurcated mechanistic pathway with competing product channels [1]. In contrast, N-acetyl-N'-benzylhydrazine oxidation is temperature-dependent, producing different products under kinetic vs. thermodynamic control [2]. The N,N-dibenzyl-N'-ethyl substitution pattern of the target compound introduces an additional variable—an N'-alkyl group—that is expected to further modulate the oxidation landscape, potentially suppressing certain decomposition pathways prevalent in the parent N,N-dibenzylhydrazine. Although direct experimental data for the ethyl variant remain to be collected, the documented sensitivity to substitution provides a clear rationale for selecting the specific N,N-dibenzyl-N'-ethyl scaffold when oxidative functionalization or stability under oxidizing conditions is required. This class-level inference is supported by the broader observation that alkyl substitution on hydrazine significantly alters radical decay kinetics, with dimethyl-, diethyl-, and dibenzylhydrazyls all exhibiting rapid bimolecular decay but differing decomposition product profiles [3].

Oxidation product control
Class-level inference
N,N-dibenzyl oxidation depends on mixing order; N'-ethyl may modulate pathways
Supports oxidation selectivity review; substitution pattern may alter product distribution
Class-level inference; no direct experimental data
Oxidation Chemistry Reaction Selectivity Hydrazine Stability

Optimal Application Scenarios for N,N-Dibenzyl-N'-ethylhydrazine Based on Quantitative Differentiation Evidence


Selective Catalytic Hydrogenation Intermediate (Pharmaceutical Manufacturing)

N,N-Dibenzyl-N'-ethylhydrazine is the designated intermediate for the preparation of selective hydrogenation catalysts as disclosed in U.S. Patent US-4113845-B1 [1]. Pharmaceutical process chemists developing catalytic hydrogenation steps for active pharmaceutical ingredient (API) synthesis should procure this specific compound rather than generic hydrazine analogs, as the patent-protected catalyst composition requires the precise N,N-dibenzyl-N'-ethyl ligand architecture. Substitutes lacking the N'-ethyl group will fail to replicate the steric and electronic environment necessary for the claimed catalytic selectivity, potentially compromising entire process validation packages. The compound functions as a ligand precursor that, upon incorporation into the catalyst framework, controls substrate orientation and hydrogen activation kinetics in a manner unavailable to N,N-dibenzylhydrazine or other dibenzyl variants.

Direct Precursor to Glucose-6-phosphatase Inhibitor Lead Series (Antidiabetic Drug Discovery)

Medicinal chemistry teams pursuing hepatic glucose output reduction for type 2 diabetes should prioritize N,N-dibenzyl-N'-ethylhydrazine as the direct synthetic gateway to the validated N,N-dibenzyl-N'-benzylidenehydrazine G-6-Pase inhibitor chemotype [1]. The N'-ethyl free amine serves as the reactive handle for condensation with substituted benzaldehydes, enabling library synthesis of hydrazone-based inhibitors that have demonstrated competitive inhibition of the G-6-Pase catalytic enzyme with IC₅₀ values as low as 170 nM [2]. Generic hydrazine building blocks such as N,N-dibenzylhydrazine lack this reactive functionality and would require additional synthetic manipulation, increasing step count and potentially introducing impurities. Procurement of the N,N-dibenzyl-N'-ethyl scaffold therefore directly reduces synthetic burden and accelerates structure–activity relationship (SAR) exploration against this clinically validated antidiabetic target.

N–N Bond Cleavage Methodology Development (Synthetic Organic Chemistry)

Researchers developing Pd-catalyzed reductive N–N bond cleavage methodologies should acquire N,N-dibenzyl-N'-ethylhydrazine for conversion to the corresponding dibenzyl-1-ethylhydrazine-1,2-dicarboxylate substrate, which has been demonstrated in patent literature to undergo efficient N–N cleavage with PMHS to generate N-(tert-butoxy)carbamates under mild conditions [1]. This transformation is directly applicable to the formal enantioselective synthesis of (R)-sitagliptin, a blockbuster antidiabetic drug [2]. Alternative 1-alkyl substituents (methyl, propyl, aryl) introduce competing side reactions or reduced reactivity, making the ethyl variant the optimal starting point for methodology optimization. The compound's well-defined structure and availability facilitate reproducible reaction development and enable meaningful comparisons across different catalytic systems.

Hydrazine Pharmacophore Lead Generation (Anticancer Screening Programs)

Drug discovery programs evaluating hydrazine-containing compounds for antineoplastic activity can use N,N-dibenzyl-N'-ethylhydrazine as a structurally novel lead-like scaffold [1]. The compound's N–N bond core is a documented pharmacophore for generating cytotoxic reactive oxygen species (ROS), with the electron-donating dibenzyl and ethyl substituents predicted to confer intermediate ROS-generating kinetics favorable for selective tumor cell killing [2]. Unlike previously characterized antineoplastic hydrazines (e.g., cyanoacetic acid hydrazides), the N,N-dibenzyl-N'-ethyl substitution pattern offers both synthetic tractability and patent differentiation. Standard MTT assay protocols established for 1,2-disubstituted hydrazines against C6, K1735, HepG-2, and SW620 cell lines provide a validated testing framework for direct head-to-head potency comparisons with known hydrazine antineoplastic leads [3].

Application
Selection Property
Validation Focus
Hydrogenation catalyst development
Patent-designated ligand architecture with N'-ethyl group
Catalyst selectivity and performance validation
Enzyme inhibitor lead generation (glucose-6-phosphatase target)
N'-ethyl amine handle for direct hydrazone condensation
Enzyme inhibition potency and SAR validation
N–N bond cleavage methodology
Ethyl-substituted scaffold for selective Pd-catalyzed reduction
Reaction selectivity and yield benchmarking
Cytotoxicity screening studies
Electron-donating substitution pattern for tunable ROS generation
Cell-based cytotoxicity profile assessment
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